molecular formula C16H16BrClN2O3S B3603309 N~2~-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-N~2~-ethylglycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-N~2~-ethylglycinamide

Cat. No.: B3603309
M. Wt: 431.7 g/mol
InChI Key: FTFWNKJTLFWIOA-UHFFFAOYSA-N
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Description

N~2~-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-N~2~-ethylglycinamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and sulfonyl functional groups

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-ethylamino]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O3S/c1-2-20(24(22,23)15-8-6-12(17)7-9-15)11-16(21)19-14-5-3-4-13(18)10-14/h3-10H,2,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFWNKJTLFWIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-N~2~-ethylglycinamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 3-chloroaniline to form an intermediate, which is then reacted with ethylglycine to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-N~2~-ethylglycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N~2~-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-N~2~-ethylglycinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-N~2~-ethylglycinamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls, leading to cell death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.

    N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: Studied for its antimicrobial and antioxidant activities.

Uniqueness

N~2~-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-N~2~-ethylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-N~2~-ethylglycinamide
Reactant of Route 2
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N~2~-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-N~2~-ethylglycinamide

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